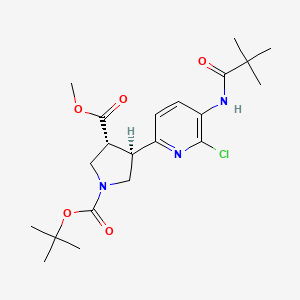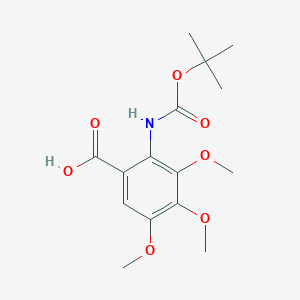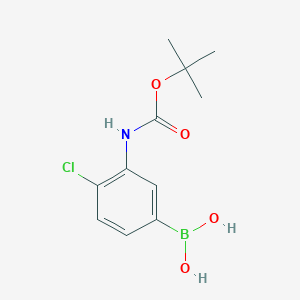
(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
Vue d'ensemble
Description
“(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is a solid substance that appears white to light yellow to light orange in color . The compound is also known by other synonyms such as “3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid” and "3-(Boc-amino)phenylboronic Acid" .
Molecular Structure Analysis
The molecular structure of “(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” consists of a phenyl ring with a boronic acid group, a chlorine atom, and a tert-butoxycarbonyl protected amine . The molecular weight of the compound is 237.06 .
Physical And Chemical Properties Analysis
“(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” is a solid at 20°C . It has a melting point of 168°C (decomposition) . The compound is soluble in methanol .
Applications De Recherche Scientifique
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides . The tert-butyloxycarbonyl (Boc) group is used to protect the amino group during peptide synthesis. The Boc group can be removed under acidic conditions, allowing for the next amino acid to be added. This compound, as a Boc-protected amino acid, can be used as a starting material in dipeptide synthesis .
Ionic Liquid Preparation
The compound is used in the preparation of room-temperature ionic liquids . These ionic liquids, derived from commercially available Boc-protected amino acids (Boc-AAILs), are clear and nearly colorless to pale yellow liquids at room temperature .
Organic Synthesis
The compound can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected . This expands the applicability of amino acid ionic liquids (AAILs) for organic synthesis .
Solvent Properties
The Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature . This makes them useful as solvents in various chemical reactions .
Peptide Synthesis Support
Ionic liquids, including those derived from this compound, have been broadly used in peptide synthesis as synthetic support . They can provide a medium for the peptide chain to grow without interference from other reactive groups .
Cleavage Reagent in Peptide Synthesis
Ionic liquids derived from this compound can also be used as cleavage reagents in peptide synthesis . After the peptide chain has been formed, the Boc group can be removed to release the final peptide product .
Safety And Hazards
Propriétés
IUPAC Name |
[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGKXXRWQFCXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657406 | |
| Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid | |
CAS RN |
871329-57-6 | |
| Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




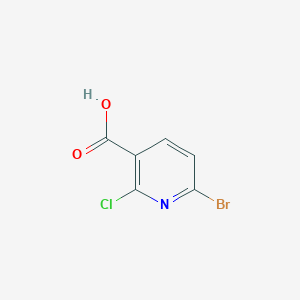
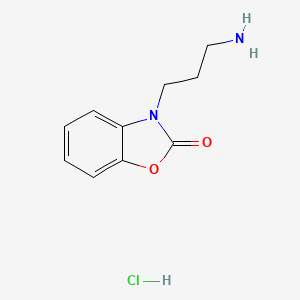
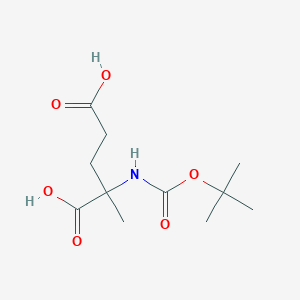
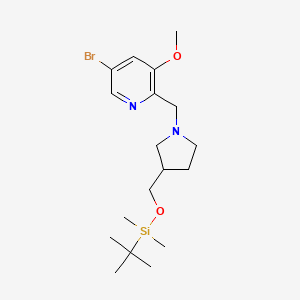
![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)
![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)
![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)
![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)
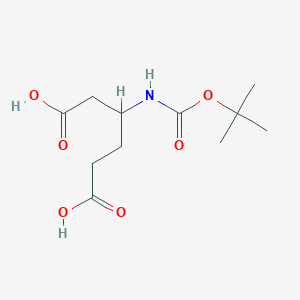
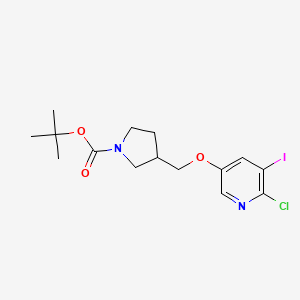
![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)
